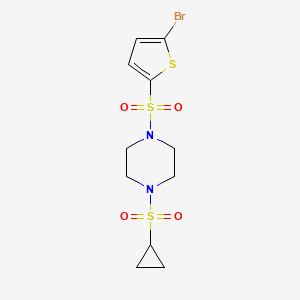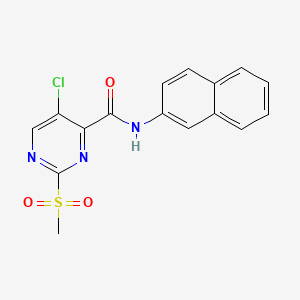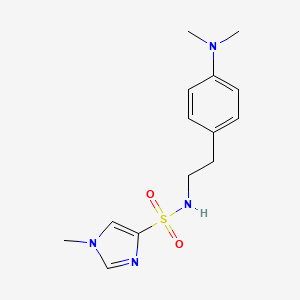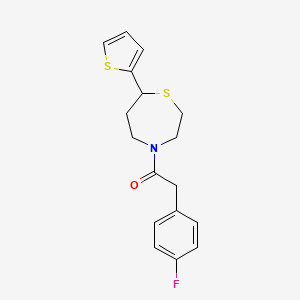
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit the activity of cathepsin B, cathepsin L, and other cysteine proteases.
作用機序
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline acts as a covalent inhibitor of cysteine proteases by binding to the active site of the enzyme and irreversibly modifying the catalytic cysteine residue. This prevents the enzyme from cleaving its substrates and leads to the accumulation of undigested proteins within the lysosome. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to be highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have a variety of biochemical and physiological effects. Inhibition of cathepsin B and cathepsin L by 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to reduce the invasion and metastasis of cancer cells in vitro and in vivo. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation. In addition, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to protect against the neurotoxic effects of amyloid-beta peptide in Alzheimer's disease models.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline in lab experiments is its high specificity for cysteine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to have some limitations in certain experimental settings. For example, 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline may not be effective in inhibiting the activity of cysteine proteases that are located outside of the lysosome.
将来の方向性
There are several future directions for research involving 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline. One area of interest is the role of cysteine proteases in autophagy, a cellular process that involves the degradation of damaged organelles and proteins. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes, but the precise mechanism of this inhibition is not well understood. Another area of interest is the development of more potent and selective inhibitors of cysteine proteases, which could have therapeutic applications in cancer and other diseases.
合成法
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline can be synthesized through a multi-step process involving the reaction of 4-(2-aminoethyl)morpholine with 4-nitrobenzenesulfonyl chloride, followed by reduction with sodium borohydride and subsequent reaction with 1-(4-ethylpiperazin-1-yl)propan-2-ol. The final product is obtained through purification by column chromatography.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is commonly used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B and cathepsin L, which are involved in the degradation of extracellular matrix proteins and the processing of antigens for presentation to immune cells. 2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline has also been used to study the role of cysteine proteases in cancer metastasis, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-2-18-5-7-19(8-6-18)16-4-3-14(13-15(16)17)24(21,22)20-9-11-23-12-10-20/h3-4,13H,2,5-12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRSJOCTXPIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85270823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

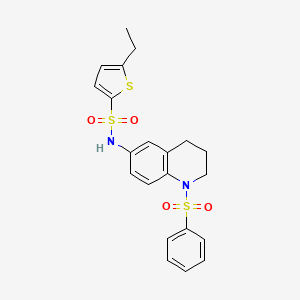
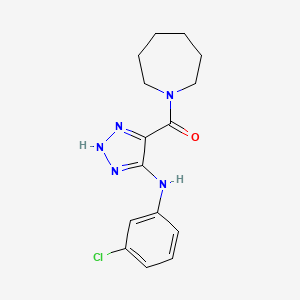
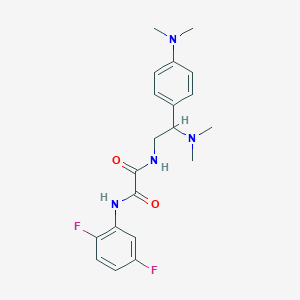

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2461322.png)
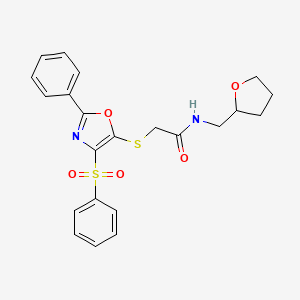
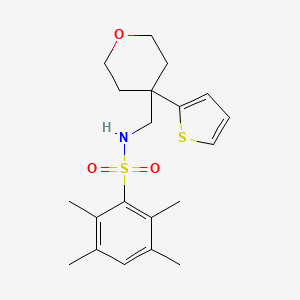
![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2461327.png)
![ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2461329.png)
![2-[(4-{[benzyl(ethyl)amino]sulfonyl}benzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2461330.png)
